molecular formula C4H7N3O2 B6284413 (3R)-3-azidobutanoic acid CAS No. 115395-13-6

(3R)-3-azidobutanoic acid

Cat. No. B6284413
CAS RN: 115395-13-6
M. Wt: 129.1
InChI Key:
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Description

(3R)-3-azidobutanoic acid, also known as (3R)-3-azido-4-hydroxybutanoic acid, is an organic compound that is used in various scientific fields, such as biochemistry and pharmacology. It is a four-carbon molecule with an azide group at the end of the third carbon. The compound has been found to have a wide range of biochemical and physiological effects, and has been studied extensively in laboratory settings.

Scientific Research Applications

(3R)-3-azidobutanoic acid has a wide range of scientific research applications. It has been used in the study of enzyme kinetics, as a substrate for protein modification, and as a probe for the study of protein-protein interactions. It has also been used in the study of the structure and function of proteins, as well as in the study of drug-receptor interactions. In addition, this compound has been used in the study of cell signaling pathways and the regulation of gene expression.

Mechanism of Action

(3R)-3-azidobutanoic acid acts as a substrate for various enzymes, such as proteases, kinases, and phosphatases. In addition, it can be used to modify proteins and study protein-protein interactions. The azide group is also known to be reactive with thiols, which can be used to modify proteins and study protein-protein interactions.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including proteases, kinases, and phosphatases. In addition, it has been found to modulate the activity of several cell signaling pathways, including those involved in the regulation of gene expression. In addition, this compound has been found to have a wide range of effects on the metabolism of cells, including the regulation of glucose and lipid metabolism.

Advantages and Limitations for Lab Experiments

(3R)-3-azidobutanoic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is a stable compound, and it can be stored for extended periods of time. However, this compound also has some limitations. It is not a very soluble compound, and it can be difficult to work with in aqueous solutions. In addition, the azide group is highly reactive, and it can react with other compounds, which can lead to unwanted side reactions.

Future Directions

There are several potential future directions for the use of (3R)-3-azidobutanoic acid. It could be used to study the structure and function of proteins, as well as the regulation of gene expression. In addition, it could be used to study drug-receptor interactions and to modulate the activity of cell signaling pathways. It could also be used to study the metabolism of cells, including the regulation of glucose and lipid metabolism. Finally, this compound could be used to develop novel therapeutic agents, such as inhibitors of enzymes, substrates for protein modification, or probes for the study of protein-protein interactions.

Synthesis Methods

(3R)-3-azidobutanoic acid is synthesized in a two-step process. First, the starting material, 4-hydroxybutanoic acid, is reacted with sodium azide in an aqueous medium. This reaction produces this compound and sodium hydroxide. The second step involves the removal of the sodium hydroxide by extraction with an organic solvent, such as dichloromethane. The resulting product is then purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-3-azidobutanoic acid involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include protection of the carboxylic acid group, conversion of the protected intermediate to an azide, and deprotection of the final product.", "Starting Materials": [ "Butanoic acid", "Di-tert-butyl dicarbonate", "Sodium azide", "Hydrochloric acid", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Protection of butanoic acid with di-tert-butyl dicarbonate in the presence of a base to yield the protected intermediate", "Conversion of the protected intermediate to the corresponding acid chloride using thionyl chloride", "Reaction of the acid chloride with sodium azide in the presence of a base to yield the azide intermediate", "Deprotection of the azide intermediate using hydrochloric acid to yield the final product, (3R)-3-azidobutanoic acid" ] }

CAS RN

115395-13-6

Molecular Formula

C4H7N3O2

Molecular Weight

129.1

Purity

95

Origin of Product

United States

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